Glycérol-d8

Vue d'ensemble

Description

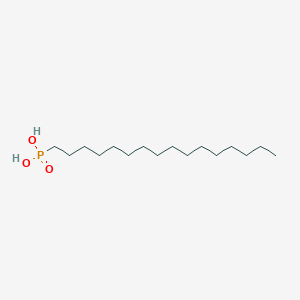

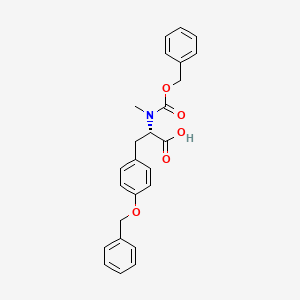

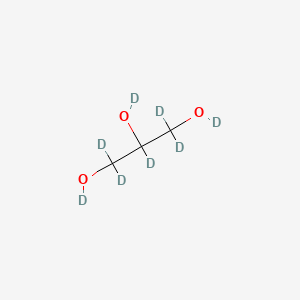

This compound is represented by the molecular formula (DOCD2)2CDOD and has a molecular weight of 100.14 g/mol . Deuterated compounds like glycerol-d8 are valuable in various scientific research applications due to their unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

Glycerol-d8 is extensively used in scientific research due to its unique properties. Some of the key applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Glycerol-d8 is used as a solvent and internal standard in NMR spectroscopy to study molecular structures and dynamics.

Metabolomics and Proteomics: It serves as a stable isotope-labeled compound in metabolomics and proteomics studies to trace metabolic pathways and protein interactions.

Biomolecular Research: Glycerol-d8 is used to stabilize proteins and enzymes in solution, aiding in the study of their structure and function.

Pharmaceutical Research: It is employed in drug development and formulation studies to understand the behavior of pharmaceutical compounds.

Mécanisme D'action

Target of Action

Glycerol-d8, also known as 1,2,3-Propanetriol-d8, is a deuterium-labeled form of glycerol . It is primarily used as a tracer in drug development processes . The primary targets of Glycerol-d8 are the enzymes involved in the glycerol metabolic pathway, such as glycerol kinase and glycerol 3-phosphate dehydrogenase .

Mode of Action

Glycerol-d8 interacts with its targets by being incorporated into the metabolic pathways where regular glycerol would be used. The deuterium labeling allows for tracking of the compound through these pathways . This can provide valuable information about the metabolic and pharmacokinetic profiles of drugs .

Biochemical Pathways

Glycerol-d8 is involved in the same biochemical pathways as glycerol. These include the glycerolipid metabolism pathway and the glycolysis pathway . In these pathways, glycerol-d8 is converted to glycerol 3-phosphate by glycerol kinase. Glycerol 3-phosphate is then further metabolized by glycerol 3-phosphate dehydrogenase .

Pharmacokinetics

The pharmacokinetics of Glycerol-d8 are similar to those of glycerol. The labeling does allow for more precise tracking of the compound, which can provide valuable information about its pharmacokinetics .

Result of Action

The molecular and cellular effects of Glycerol-d8’s action are primarily related to its role as a metabolic tracer. By being incorporated into metabolic pathways, it allows for the tracking of these pathways and the study of their function . This can provide valuable information about the metabolic and pharmacokinetic profiles of drugs .

Action Environment

The action of Glycerol-d8 can be influenced by various environmental factors. For example, the efficiency of its conversion to glycerol 3-phosphate can be affected by the availability of the necessary enzymes and cofactors . Additionally, factors such as temperature and pH can influence the stability and efficacy of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glycerol-d8 can be synthesized through the deuteration of glycerol. The process involves the exchange of hydrogen atoms in glycerol with deuterium atoms. This can be achieved by reacting glycerol with deuterium oxide (D2O) under specific conditions. The reaction typically requires a catalyst and elevated temperatures to facilitate the exchange process .

Industrial Production Methods

Industrial production of glycerol-d8 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .

Analyse Des Réactions Chimiques

Types of Reactions

Glycerol-d8 undergoes similar chemical reactions as non-deuterated glycerol, including oxidation, reduction, and substitution reactions. The presence of deuterium atoms can influence the reaction kinetics and mechanisms, providing valuable insights into reaction pathways.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated derivatives of glycerol, such as deuterated glyceraldehyde, deuterated dihydroxyacetone, and deuterated propanediol .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycerol (1,2,3-Propanetriol): The non-deuterated form of glycerol, commonly used in various industrial and research applications.

Ethylene Glycol (1,2-Ethanediol): A dihydroxy alcohol used as an antifreeze and in the production of polyester fibers.

Propylene Glycol (1,2-Propanediol): A dihydroxy alcohol used as a solvent and in food and pharmaceutical industries.

Uniqueness of Glycerol-d8

Glycerol-d8 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and other analytical techniques. The deuterium atoms enhance the resolution and sensitivity of NMR spectra, making it easier to study complex molecular structures and interactions .

Propriétés

IUPAC Name |

1,1,2,3,3-pentadeuterio-1,2,3-trideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-YHPVEMKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O[2H])O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481899 | |

| Record name | Glycerol-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7325-17-9 | |

| Record name | 1,2,3-Propane-1,1,2,3,3-d5-triol-1,2,3-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7325-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is glycerol-d8 often used in Nuclear Magnetic Resonance (NMR) spectroscopy?

A1: Glycerol-d8 exhibits several properties that make it ideal for NMR studies:

- High Viscosity: Its viscous nature slows down molecular tumbling in solution, promoting spin diffusion and enhancing spectral resolution, especially for complex mixtures. [, , ]

- Deuteration: The replacement of exchangeable protons with deuterium minimizes solvent signal interference, improving the signal-to-noise ratio for the target molecule. [, , ]

- Solvent Properties: It readily dissolves both polar and apolar compounds, making it versatile for analyzing diverse mixtures. []

Q2: How does glycerol-d8 contribute to studying molecular dynamics in NMR?

A2: Researchers utilize glycerol-d8 to manipulate molecular motions and investigate their impact on NMR observables. For instance, in studies of perdeuterated villin headpiece subdomain, adding glycerol-d8 increased solvent viscosity, effectively separating the timescales of internal protein motion and overall tumbling. This separation allowed for a clearer analysis of methyl group dynamics within the protein. []

Q3: Can you provide an example of how glycerol-d8 aids in studying specific molecular interactions using NMR?

A3: One study explored the interaction of a Gadolinium (Gd(III)) complex with various small molecules in a viscous glycerol-d8/D2O solution using NMR. By measuring the paramagnetic relaxation enhancement of the small molecule's protons due to the Gd(III) complex, researchers were able to determine the outer-sphere dipolar time correlation function, providing valuable insights into the dynamics of their interaction. []

Q4: Beyond its role as a solvent, how else is glycerol-d8 employed in research?

A4: Glycerol-d8 serves as a crucial component in Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR. It acts as a cryoprotectant, preventing ice crystal formation that can disrupt the homogeneous glass necessary for efficient polarization transfer. [, ]

Q5: Are there alternative approaches to using glycerol-d8 in DNP NMR?

A5: Recent research demonstrates that high concentrations of electrolytes like sodium chloride (NaCl) or lithium chloride (LiCl) in water can achieve comparable DNP enhancements without glycerol-d8. These electrolytes disrupt ice crystallization, offering a potential alternative for specific DNP applications. []

Q6: How is glycerol-d8 used in synthesizing labeled compounds for biological studies?

A6: Glycerol-d8 serves as a starting material for producing deuterium-labeled biomolecules. For instance, researchers synthesized ribose-3,4,5,5’-d4 from glycerol-d8 and subsequently used it to enzymatically produce deuterated ATP, GTP, UTP, and CTP. These labeled nucleotides found application in NMR studies of RNA structure and dynamics. []

Q7: Can glycerol-d8 be used to produce deuterated carbon sources for protein expression?

A7: While glycerol-d8 itself is a common deuterated carbon source, research explored using Escherichia coli strains evolved to utilize pyruvate as a carbon source. This enabled the production of deuterated proteins using in-house synthesized sodium pyruvate-d3, providing a potentially cost-effective alternative for large-scale protein deuteration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.